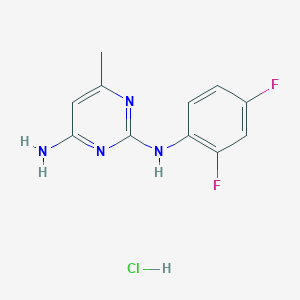

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a fluorinated derivative of pyrimidine, a basic structure in many biological molecules, such as DNA and RNA . Fluorinated compounds have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(2,4-Difluorophenyl)-2-fluorobenzamide was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction methods . In the case of N-(2,4-Difluorophenyl)-2-fluorobenzamide, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° .Scientific Research Applications

Polymer Research and Material Science

Significant research has been conducted on diamine monomers containing heterocyclic groups, which are crucial for synthesizing novel polyimides and other polymers. These polymers are noted for their high glass transition temperatures, mechanical, and thermal properties, making them suitable for advanced material science applications. For instance, Wang et al. (2008) synthesized new diamine monomers to prepare a series of novel polyimides, which showed excellent thermal stability and mechanical properties suitable for producing self-standing films with high tensile modulus and excellent thermal stability (Wang, Liou, Liaw, & Huang, 2008). This suggests that N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride could potentially be used in similar contexts for developing materials with desirable thermal and mechanical properties.

Synthetic Organic Chemistry

Research on the synthesis and process optimization of related compounds, such as 4,6-Dichloro-2-methylpyrimidine, highlights the compound's role as an important intermediate in synthetic chemistry, particularly in anticancer drug synthesis (Guo Lei-ming, 2012). This underlines the compound's relevance in pharmaceutical chemistry, especially in the synthesis of drugs with significant therapeutic potentials (Guo Lei-ming, 2012).

Fluorescent Materials and Sensors

Diamine monomers with specific functional groups have been utilized to synthesize polymers exhibiting strong fluorescence upon protonation, indicating their potential use in developing fluorescent materials and sensors. For example, research by Wang et al. (2008) on polyimides derived from specific diamines showed that the materials possessed strong orange fluorescence upon protonation, suggesting applications in fluorescent materials and optical sensors (Wang, Liou, Liaw, & Chen, 2008).

Antioxidant and Antitumor Activities

Explorations into the biological activities of nitrogen heterocycles have revealed their potential in medicinal chemistry, particularly in antioxidant and antitumor activities. Research by El-Moneim et al. (2011) on the synthesis and evaluation of various nitrogen heterocycles, including pyrimidine derivatives, demonstrated notable antioxidant and antitumor activities, suggesting that compounds like N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride could be relevant in the development of therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMMKEKLYDHXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2684692.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)